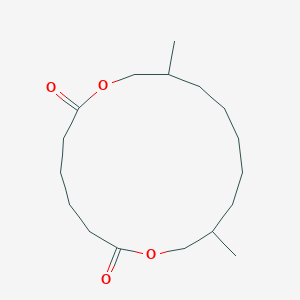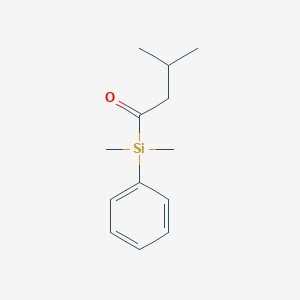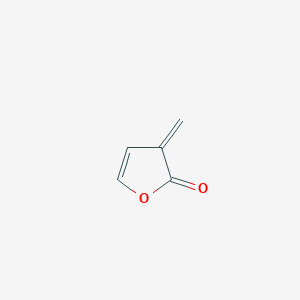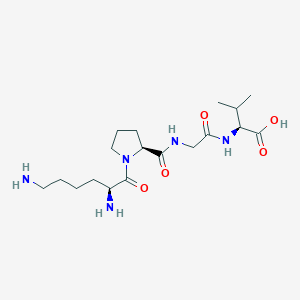
10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione: is a macrocyclic compound known for its unique structural properties and applications in various fields This compound is characterized by its large ring structure, which includes two oxygen atoms and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are crucial to obtaining the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets could lead to the discovery of novel treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,4-Dioxacycloheptadecane-5,17-dione: Another macrocyclic compound with similar structural features but different functional groups.
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A compound with a similar ring structure but different substituents.
Uniqueness: 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione is unique due to its specific arrangement of methyl groups and oxygen atoms within the macrocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
194613-90-6 |
|---|---|
Formule moléculaire |
C17H30O4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
10,16-dimethyl-1,8-dioxacycloheptadecane-2,7-dione |
InChI |
InChI=1S/C17H30O4/c1-14-8-4-3-5-9-15(2)13-21-17(19)11-7-6-10-16(18)20-12-14/h14-15H,3-13H2,1-2H3 |
Clé InChI |
QUQZTAVNNJPQKH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCC(COC(=O)CCCCC(=O)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)

![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)





